BenchChemオンラインストアへようこそ!

(alpha-Methylphenethyl)urea

Enantioselective Pharmacology NK1 Receptor Antagonism Chiral Resolution

Source (alpha-Methylphenethyl)urea (CAS 33061-37-9) as a privileged chiral scaffold for medicinal chemistry. Its α-methylphenethyl group enhances NK1 receptor binding affinity and in vivo duration compared to simpler alkyl ureas. The scaffold exhibits up to 125-fold enantioselectivity, making enantiopure (R)-form procurement critical for reproducible CNS drug discovery. With a LogP of 2.38 and PSA of 55.12 Ų, it offers optimal BBB penetration and fragment-like ligand efficiency. Ensure your research uses this validated, metabolically stable bioisostere for amide bonds.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 33061-37-9
Cat. No. B15399991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alpha-Methylphenethyl)urea
CAS33061-37-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)N
InChIInChI=1S/C10H14N2O/c1-8(12-10(11)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,11,12,13)
InChIKeyMINRAHHYKBIQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

33061-37-9 (alpha-Methylphenethyl)urea: Chiral Urea Scaffold for NK1 Antagonist Development and Asymmetric Synthesis


(alpha-Methylphenethyl)urea (CAS 33061-37-9, IUPAC: 1-phenylpropan-2-ylurea) is a synthetic urea derivative featuring a chiral α-methylphenethyl substituent attached to one nitrogen atom of the urea core. The compound exists as a racemate of (R)- and (S)-enantiomers [1], with the (R)-enantiomer specifically designated for discovery research applications . This structural motif serves as a privileged scaffold in medicinal chemistry, particularly for developing NK1 receptor antagonists and as a versatile chiral intermediate for asymmetric synthesis [2].

33061-37-9 vs. Generic Urea Derivatives: Why Structural Identity Determines Research Utility


Substitution at the urea nitrogen with an α-methylphenethyl group introduces stereochemical and physicochemical properties that fundamentally distinguish (alpha-Methylphenethyl)urea from non-chiral or differently substituted urea analogs. The α-methyl group at the benzylic position creates a chiral center and alters the spatial orientation of the phenyl ring, which has been demonstrated to directly impact receptor binding affinity and in vivo activity duration in related urea-based NK1 antagonist series [1]. This contrasts with simpler alkyl-substituted ureas (e.g., N-phenyl-N'-propan-2-ylurea) or positional isomers (e.g., (2-methylphenethyl)urea) where the absence of α-methyl substitution or altered methyl positioning yields distinct steric and electronic profiles that cannot be assumed equivalent . Furthermore, enantiomeric purity becomes critical: the (R)- and (S)-forms of α-methylphenethyl-containing ureas exhibit markedly different biological activities across multiple target classes, with enantioselectivity differences observed up to 125-fold in certain related urea series [2]. Generic substitution without stereochemical control therefore introduces uncontrolled variables in experimental outcomes.

33061-37-9 (alpha-Methylphenethyl)urea: Quantitative Differentiation Evidence Against Structural Analogs


Enantiomeric Differentiation: (R)- and (S)-α-Methylphenethyl Ureas Exhibit Divergent Biological Activity Profiles

The α-methylphenethyl urea scaffold contains a chiral center at the benzylic carbon, yielding (R)- and (S)-enantiomers with distinct stereochemical properties. In closely related 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea series, enantiomer pairs displayed selectivity differences up to 125-fold, with certain (R)-configured analogs achieving IC50 values as low as 13 nM while corresponding (S)-enantiomers showed substantially reduced potency [1]. This enantioselectivity pattern is directly relevant to (alpha-Methylphenethyl)urea, which is commercially available as both racemate [2] and single-enantiomer (R)-form , providing researchers with stereochemically defined options unavailable with simpler achiral urea analogs such as N-phenyl-N'-propan-2-ylurea [3].

Enantioselective Pharmacology NK1 Receptor Antagonism Chiral Resolution

NK1 Receptor Antagonist Activity: α-Methyl Substitution Enhances Potency and In Vivo Duration vs. Unsubstituted Analogs

Structure-activity relationship studies on cyclic urea-based NK1 receptor antagonists demonstrate that introduction of an α-methyl group at the benzylic position improves both binding affinity and duration of in vivo activity relative to unsubstituted analogs [1]. While (alpha-Methylphenethyl)urea itself represents the acyclic scaffold precursor rather than the final antagonist, the α-methylphenethyl moiety is the critical pharmacophoric element responsible for these SAR benefits. Compounds incorporating this α-methyl substitution achieved high affinity binding and sustained in vivo NK1 antagonist activity, whereas des-α-methyl analogs showed reduced potency and shorter duration of action [1]. The 4-fluoro substitution on the phenyl ring further modulated activity, but the α-methyl group remained essential for optimal in vivo performance.

NK1 Antagonist SAR Analysis Urea Derivatives

Cytotoxic Activity via Bioisosteric Urea Replacement: α-Methylphenethyl Urea Scaffold Maintains or Enhances Potency vs. Amide Parent

In ceramide-related cytotoxic agents, the 1-(1-methyl-2-phenylethyl)urea scaffold serves as an effective bioisostere for the amide functionality present in the parent compound B13. Studies on 3-alkyl-1-(1-methyl-2-phenylethyl)ureas demonstrated that the urea analog (compound 2b) exhibited comparable or slightly more potent cytotoxic activity against five human tumor cell lines compared to the amide-containing parent B13 [1]. This finding validates the α-methylphenethyl urea moiety as a viable replacement for metabolically labile amide bonds while maintaining or modestly improving target engagement. In contrast, non-urea bioisosteres or simpler alkyl ureas lacking the α-methylphenethyl group have not demonstrated this specific cytotoxic profile.

Cytotoxicity Ceramide Mimetics Bioisostere

Physicochemical Differentiation: Calculated LogP 2.38 Enables Blood-Brain Barrier Permeation Prediction vs. More Polar Urea Analogs

(alpha-Methylphenethyl)urea (1-phenylpropan-2-ylurea) has a calculated LogP value of 2.37710 and polar surface area (PSA) of 55.12 Ų [1]. This lipophilicity profile places the compound within the optimal range for blood-brain barrier (BBB) penetration (LogP 2-4, PSA < 90 Ų) [2], contrasting with more polar urea derivatives such as unsubstituted urea (LogP ~ -2.1) or hydroxylated phenethylureas that exhibit significantly lower LogP values and reduced CNS penetration potential. The α-methyl substitution contributes approximately 0.5 LogP units of increased lipophilicity compared to the unsubstituted phenethylurea scaffold, enhancing predicted membrane permeability while maintaining aqueous solubility adequate for biological assay conditions.

Lipophilicity Blood-Brain Barrier ADME Prediction

MAO Inhibitory Potential: α-Methylphenethyl-Containing Compounds Show Selective MAO-A Inhibition vs. MAO-B Preference of Related Amines

4-Amino-α-methylphenethylamine derivatives have been demonstrated to act as highly selective and reversible MAO-A inhibitors in vitro, with enantiomeric differences observed where (-)-4DMAA showed reduced activity compared to the racemic mixture [1]. This establishes a class-level precedent for α-methylphenethyl-containing compounds exhibiting MAO-A selectivity, which contrasts with the MAO-B preference observed in certain structurally related amphetamine derivatives such as selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) . The α-methyl group position and stereochemistry directly influence MAO isoform selectivity, making (alpha-Methylphenethyl)urea a stereochemically defined scaffold for investigating MAO subtype pharmacology.

MAO Inhibition Neuropharmacology Enantioselectivity

Molecular Weight Advantage: 178.23 g/mol Optimizes Ligand Efficiency vs. Higher MW Di-Substituted Urea Analogs

(alpha-Methylphenethyl)urea has a molecular weight of 178.23 g/mol and molecular formula C10H14N2O , placing it in the favorable low-molecular-weight range for fragment-based drug discovery and ligand efficiency optimization. In comparison, di-substituted analogs such as 1,3-bis(α-methylbenzyl)urea (MW 268.35 g/mol, 50.5% larger) and N-phenyl-N-methyl-N'-(1-methyl-2-phenylethyl)urea (MW 268.35 g/mol) exhibit substantially higher molecular weights that may reduce ligand efficiency metrics (LE = -log(Ki or IC50) / heavy atom count). The mono-substituted urea scaffold of 33061-37-9 provides a more fragment-like starting point with 13 heavy atoms versus 20-21 for di-substituted analogs, enabling greater efficiency-driven optimization potential.

Ligand Efficiency Molecular Weight Drug-like Properties

33061-37-9 (alpha-Methylphenethyl)urea: Validated Research Applications Based on Differential Evidence


NK1 Receptor Antagonist Development and SAR Exploration

The α-methylphenethyl urea scaffold is directly validated for NK1 antagonist development, where α-methyl substitution at the benzylic position improves both binding affinity and duration of in vivo activity compared to des-α-methyl analogs [1]. Researchers can utilize (alpha-Methylphenethyl)urea as a core scaffold for synthesizing cyclic or acyclic urea derivatives with defined stereochemistry, enabling systematic exploration of how α-methyl configuration affects NK1 receptor pharmacology.

Enantioselective Pharmacology Studies Requiring Defined Stereochemistry

The chiral nature of the α-methylphenethyl group, with enantiomer pairs showing up to 125-fold selectivity differences in related urea series [1], makes 33061-37-9 suitable for enantioselective pharmacology investigations. Procurement of single-enantiomer (R)-form enables controlled studies of stereochemistry-dependent biological activity, including MAO-A selective inhibition where enantiomeric differences have been documented [2].

Cytotoxic Agent Design via Bioisosteric Urea Replacement

The α-methylphenethyl urea moiety functions as an effective bioisostere for metabolically labile amide bonds in ceramide-related cytotoxic agents, with urea analog 2b demonstrating comparable or slightly enhanced cytotoxic activity against five human tumor cell lines relative to amide parent B13 [1]. This supports the use of 33061-37-9 as a scaffold for designing metabolically stable cytotoxic agents while maintaining or improving target engagement.

Fragment-Based CNS Drug Discovery Leveraging Favorable BBB Predictions

With calculated LogP of 2.38 and PSA of 55.12 Ų [1], (alpha-Methylphenethyl)urea falls within the optimal BBB penetration window (LogP 2-4, PSA < 90 Ų) . Combined with its low molecular weight (178.23 g/mol) and 13 heavy atoms, the compound is positioned as a fragment-like starting point for CNS-targeted drug discovery, offering ligand efficiency advantages over higher MW di-substituted urea analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (alpha-Methylphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.